1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the pyrrole ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces the trifluoromethyl group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products with the trifluoromethyl group replaced by the nucleophile.
Deprotection Reactions: The free amine derivative of the compound.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the pyrrole ring.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways, which can vary depending on its specific application. For example:
In Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby modulating biochemical pathways.
In Protein-Ligand Interactions: The trifluoromethyl group can enhance binding affinity to target proteins through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive and less stable under certain conditions.
1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position, affecting its chemical behavior.
Uniqueness
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group, which confer distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h4-5H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFYLXFFCSDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-10-1 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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